molecular formula C20H22ClNO3 B214071 {4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE

{4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE

Cat. No.: B214071
M. Wt: 359.8 g/mol
InChI Key: ZJYKWJRSVPBQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE is an organic compound with the molecular formula C20H22ClNO3 and a molecular weight of 359.85 g/mol . This compound is characterized by the presence of a chlorophenyl group, a morpholinyl group, and a benzyl ether linkage, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves the reaction of 2-chlorophenol with 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

{4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl 4-[(2,6-dimethyl-4-piperidinyl)carbonyl]benzyl ether
  • 2-Chlorophenyl 4-[(2,6-dimethyl-4-pyrrolidinyl)carbonyl]benzyl ether
  • 2-Chlorophenyl 4-[(2,6-dimethyl-4-thiomorpholinyl)carbonyl]benzyl ether

Uniqueness

{4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that contain different heterocyclic groups, such as piperidinyl, pyrrolidinyl, or thiomorpholinyl groups .

Properties

Molecular Formula

C20H22ClNO3

Molecular Weight

359.8 g/mol

IUPAC Name

[4-[(2-chlorophenoxy)methyl]phenyl]-(2,6-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C20H22ClNO3/c1-14-11-22(12-15(2)25-14)20(23)17-9-7-16(8-10-17)13-24-19-6-4-3-5-18(19)21/h3-10,14-15H,11-13H2,1-2H3

InChI Key

ZJYKWJRSVPBQLL-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl

Origin of Product

United States

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